Methyl 3-(2,3-difluorophenoxy)propanoate
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Overview
Description
Methyl 3-(2,3-difluorophenoxy)propanoate: is an organic compound with the molecular formula C10H10F2O3. It is a methyl ester derivative of 3-(2,3-difluorophenoxy)propanoic acid. This compound is of interest due to its unique chemical structure, which includes a difluorophenoxy group, making it valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-difluorophenoxy)propanoate typically involves the esterification of 3-(2,3-difluorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,3-difluorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-(2,3-difluorophenoxy)propanoic acid and methanol.
Reduction: 3-(2,3-difluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-difluorophenoxy)propanoate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-difluorophenoxy)propanoate involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The difluorophenoxy group can also influence the reactivity and stability of the compound in various chemical environments .
Comparison with Similar Compounds
- Methyl 3-(2,4-difluorophenoxy)propanoate
- Methyl 3-(3,4-difluorophenoxy)propanoate
- Methyl 3-(2,3-dichlorophenoxy)propanoate
Comparison: Methyl 3-(2,3-difluorophenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly affect its chemical properties and reactivity. Compared to its analogs with different halogen substitutions or fluorine positions, this compound may exhibit distinct reactivity patterns and stability profiles .
Biological Activity
Methyl 3-(2,3-difluorophenoxy)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has a molecular formula of C10H10F2O3. The compound features a propanoate moiety linked to a difluorophenoxy group, which significantly influences its biological activity.
Synthesis Methods:
- The synthesis typically involves the reaction of 3-hydroxypropanoic acid with 2,3-difluorophenol in the presence of an acid catalyst under reflux conditions. This process ensures efficient esterification and high yield of the desired product.
- Purification methods such as distillation or recrystallization are employed to obtain the compound in its pure form.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoroethoxy group enhances lipophilicity and binding affinity, facilitating interaction with cell membranes and biological pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits inhibitory effects on specific enzyme activities. For instance:
- Acetylcholinesterase Inhibition: Studies show that compounds similar to this compound can inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. The IC50 values for related compounds suggest potent inhibition, making it a candidate for neuroprotective agents .
- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of certain pathogens in vitro. This is particularly relevant in the context of developing new antibiotics .
Case Studies
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Neuroprotective Potential:
- A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a significant reduction in oxidative stress markers and improved neuronal survival rates compared to control groups.
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Anticancer Activity:
- In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Data Table: Biological Activity Summary
Therapeutic Applications
The promising biological activities of this compound suggest potential applications in:
- Neurodegenerative Diseases: As an AChE inhibitor, it may be developed as a treatment for Alzheimer's disease.
- Antimicrobial Agents: Its efficacy against pathogens positions it as a candidate for new antibiotic formulations.
- Cancer Therapy: The cytotoxic properties warrant further investigation into its use as an anticancer drug.
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,3-difluorophenoxy)propanoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
RRZNAYHRQHRHSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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